(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities. This particular compound features a fluorophenyl group, a chloro substituent, and a methylsulfanyl group attached to a pyrimidine ring, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction where a fluorophenyl group is introduced to the pyrimidine ring. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and chloro groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a fluorine atom on the pyrimidine ring.
Chloropyrimidines: Compounds with similar chloro substituents on the pyrimidine ring.
Methylsulfanylpyrimidines: Compounds with a methylsulfanyl group on the pyrimidine ring.
Uniqueness: (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features, which include a fluorophenyl group and a methylsulfanyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H9ClFN2O2S, with a molecular weight of approximately 272.72 g/mol. The compound's structure can be analyzed as follows:
Component | Description |
---|---|
Pyrimidine Ring | A six-membered aromatic ring containing nitrogen |
Fluorophenyl Group | A phenyl ring substituted with a fluorine atom |
Chloro Group | Chlorine atom attached to the pyrimidine ring |
Methylsulfanyl Group | A sulfur atom bonded to a methyl group |
Carboxylate Group | A carboxylic acid derivative contributing to solubility |
The biological activity of this compound primarily involves its interaction with key enzymes in the arachidonic acid pathway, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.
Key Mechanisms:
- COX Inhibition : The compound acts as an inhibitor of COX enzymes, leading to decreased production of inflammatory mediators.
- Reduction of Prostaglandin E2 (PGE2) : Lower levels of PGE2 contribute to anti-inflammatory effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.
Case Studies
-
In Vitro Studies on Inflammation
- A study evaluated the effects of the compound on human fibroblast cells exposed to inflammatory cytokines. Results showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) levels, supporting its anti-inflammatory potential.
-
Antimicrobial Efficacy
- In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an antimicrobial agent.
Properties
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c1-19-12-15-6-9(13)10(16-12)11(17)18-8-4-2-7(14)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCJSRNBQMPINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.